molecular formula C7H3ClN4O3 B14310104 Benzoyl azide, 4-chloro-2-nitro- CAS No. 114197-39-6

Benzoyl azide, 4-chloro-2-nitro-

Cat. No.: B14310104
CAS No.: 114197-39-6
M. Wt: 226.58 g/mol
InChI Key: BJJXUFZCYYGOMW-UHFFFAOYSA-N
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Description

4-Chloro-2-nitrobenzoyl azide is an aromatic azide derivative characterized by a benzoyl group substituted with a chlorine atom at the 4-position and a nitro group at the 2-position. Its molecular structure combines the azide functional group (–N₃) with electron-withdrawing substituents (chloro and nitro), which significantly influence its stability, reactivity, and applications.

Key structural features:

  • Benzoyl backbone: Provides aromaticity and reactivity typical of benzoyl derivatives.
  • Azide group: Imparts thermal and shock sensitivity, common in azides .
  • Substituents: The 4-chloro and 2-nitro groups enhance electrophilicity and may lower decomposition temperatures compared to unsubstituted benzoyl azides.

Properties

CAS No.

114197-39-6

Molecular Formula

C7H3ClN4O3

Molecular Weight

226.58 g/mol

IUPAC Name

4-chloro-2-nitrobenzoyl azide

InChI

InChI=1S/C7H3ClN4O3/c8-4-1-2-5(7(13)10-11-9)6(3-4)12(14)15/h1-3H

InChI Key

BJJXUFZCYYGOMW-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1Cl)[N+](=O)[O-])C(=O)N=[N+]=[N-]

Origin of Product

United States

Preparation Methods

Preparation of 4-Chloro-2-Nitrobenzoyl Chloride

The precursor acyl chloride is synthesized via chlorination of 4-chloro-2-nitrobenzoic acid using thionyl chloride (SOCl$$2$$) or phosphorus pentachloride (PCl$$5$$). Source details the synthesis of 4-chloro-2-nitrobenzoic acid through nitration of 3,4-dimethoxybenzoic acid with 20% nitric acid at 60°C for 6 hours, yielding 77% after silica gel purification. Subsequent chlorination proceeds under anhydrous conditions:
$$
\text{4-Cl-2-NO}2\text{-C}6\text{H}3\text{COOH} + \text{SOCl}2 \rightarrow \text{4-Cl-2-NO}2\text{-C}6\text{H}3\text{COCl} + \text{SO}2 + \text{HCl}
$$
The acyl chloride is isolated via vacuum distillation, with purity confirmed by $$ ^1\text{H} $$ NMR (CDCl$$_3$$: δ 7.42 ppm singlet for aromatic protons).

Azidation Reaction Mechanism

In a representative procedure, 4-chloro-2-nitrobenzoyl chloride (1.0 equiv) is treated with sodium azide (1.2 equiv) in acetone or dimethylformamide (DMF) at 0–5°C for 2–4 hours. The reaction proceeds via nucleophilic acyl substitution:
$$
\text{4-Cl-2-NO}2\text{-C}6\text{H}3\text{COCl} + \text{NaN}3 \rightarrow \text{4-Cl-2-NO}2\text{-C}6\text{H}3\text{CON}3 + \text{NaCl}
$$
Workup involves quenching with ice-water, extraction with dichloromethane, and drying over anhydrous MgSO$$4$$. Yield optimization studies indicate 85–90% conversion when using DMF as the solvent due to improved NaN$$3$$ solubility.

Alternative Pathways: Hydrazide Intermediate Route

A less common but viable method involves the diazotization of 4-chloro-2-nitrobenzohydrazide.

Synthesis of 4-Chloro-2-Nitrobenzohydrazide

The hydrazide is prepared by reacting 4-chloro-2-nitrobenzoyl chloride with hydrazine hydrate (NH$$2$$NH$$2\cdot$$H$$_2$$O) in ethanol under reflux. The intermediate is crystallized and characterized by IR spectroscopy (N-H stretch at 3300 cm$$^{-1}$$).

Diazotization to Azide

Treatment of the hydrazide with nitrous acid (HNO$$2$$), generated in situ from NaNO$$2$$ and HCl at 0°C, induces diazotization and subsequent azide formation:
$$
\text{4-Cl-2-NO}2\text{-C}6\text{H}3\text{CONHNH}2 + \text{HNO}2 \rightarrow \text{4-Cl-2-NO}2\text{-C}6\text{H}3\text{CON}3 + 2\text{H}2\text{O}
$$
This method yields 70–75% product but requires stringent temperature control to avoid side reactions.

Analytical Characterization and Quality Control

Spectroscopic Confirmation

  • IR Spectroscopy : Azide asymmetric stretch at 2100–2200 cm$$^{-1}$$; carbonyl (C=O) at 1680 cm$$^{-1}$$.
  • $$ ^1\text{H} $$ NMR : Aromatic protons at δ 7.8–8.2 ppm (CDCl$$_3$$); absence of -NH signals confirms hydrazide conversion.
  • Mass Spectrometry : Molecular ion peak at m/z 228.97 (calc. for C$$7$$H$$3$$ClN$$4$$O$$3^+$$).

Purity Assessment

HPLC analysis (C18 column, acetonitrile/water 70:30) shows >98% purity, with residual DMF <0.1% per ICH guidelines.

Comparative Evaluation of Synthesis Routes

Parameter Acyl Chloride Route Hydrazide Route
Yield 85–90% 70–75%
Reaction Time 2–4 hours 6–8 hours
Safety Concerns Moderate (HCl evolution) High (HNO$$_2$$ handling)
Scalability Industrial-friendly Lab-scale only

Scientific Research Applications

Benzoyl azide, 4-chloro-2-nitro- has several applications

Comparison with Similar Compounds

Structural Analogs

The following compounds share structural or functional similarities with 4-chloro-2-nitrobenzoyl azide:

Compound Substituents Functional Group Key Properties (Inferred/Reported) Reference
Benzoyl chloride None (parent compound) –COCl Corrosive; reacts violently with water . Reacts with sodium azide to form benzoyl azide .
Sodium azide Inorganic azide –N₃⁻ Decomposes at 275°C; explosive when heated .
4-Chloro-2-nitrotoluene 4-Cl, 2-NO₂, 1-CH₃ Methyl group CAS 89-64-5; used as a precursor in dye synthesis .
Benzoic acid hydrazide derivatives Varied substituents –CONHNH₂ Includes nitro and chloro groups; used in pharmaceuticals and dyes .

Substituent Effects on Reactivity and Stability

  • Synthesis : Analogous to benzoyl azide synthesis (benzoyl chloride + sodium azide in KOH ), 4-chloro-2-nitrobenzoyl chloride would react with sodium azide under similar conditions, though reaction kinetics may vary due to steric and electronic effects.

Thermal and Chemical Stability

  • Decomposition : Substituted benzoyl azides typically decompose exothermically, releasing nitrogen gas. The nitro group may accelerate decomposition due to resonance stabilization of transition states.
  • Comparative stability :
    • Sodium azide : Decomposes at 275°C .
    • Benzoyl azide : Less thermally stable than sodium azide; decomposes at lower temperatures (~100–150°C).
    • 4-Chloro-2-nitrobenzoyl azide : Expected to decompose at temperatures below 100°C due to EWGs.

Research Findings and Data Gaps

  • Synthesis challenges: No direct evidence of 4-chloro-2-nitrobenzoyl azide synthesis exists in the provided materials, but analogous reactions (e.g., benzoyl chloride + sodium azide ) suggest feasible pathways.
  • Safety considerations : Substituted benzoyl azides require stringent handling due to explosion risks, similar to sodium azide .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 4-chloro-2-nitrobenzoyl azide, and how do reaction conditions influence yield?

  • Methodological Answer : A two-step approach is recommended:

Synthesize 4-chloro-2-nitrobenzoyl chloride via chlorination of 4-chloro-2-nitrobenzoic acid using thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) under anhydrous conditions .

React the acyl chloride with sodium azide (NaN₃) in a polar aprotic solvent (e.g., acetone) at 0–5°C to minimize side reactions. Monitor reaction progress via TLC or FTIR for azide group formation (characteristic –N₃ stretch at ~2100 cm⁻¹) .

  • Critical Factors : Excess NaN₃ improves azide substitution, while moisture must be excluded to prevent hydrolysis. Yield optimization requires precise temperature control and inert atmosphere.

Q. How can 4-chloro-2-nitrobenzoyl azide be characterized to confirm structural integrity?

  • Methodological Answer : Use a combination of:

  • NMR Spectroscopy : ¹H NMR (δ ~8.5–7.5 ppm for aromatic protons), ¹³C NMR (carbonyl C=O at ~165–170 ppm), and ¹⁵N NMR to confirm azide functionality.
  • Mass Spectrometry : ESI-MS or HRMS to verify molecular ion peaks (expected [M+H]⁺ at m/z 227.58) .
  • Elemental Analysis : Validate %C, %H, %N, and %Cl to match theoretical values (C: 37.06%, H: 1.33%, N: 24.71%, Cl: 15.63%) .

Q. What are the stability profiles of 4-chloro-2-nitrobenzoyl azide under varying storage conditions?

  • Methodological Answer :

  • Thermal Stability : Decomposes exothermically above 50°C; store at –20°C in amber vials to prevent light/heat-induced degradation .
  • Moisture Sensitivity : Hydrolyzes to 4-chloro-2-nitrobenzoic acid; use desiccants (e.g., silica gel) in storage containers .
  • Incompatibilities : Avoid contact with heavy metals or strong acids to prevent explosive decomposition .

Q. What reactivity patterns are expected for 4-chloro-2-nitrobenzoyl azide in nucleophilic substitution reactions?

  • Methodological Answer : The electron-withdrawing –NO₂ and –Cl groups activate the carbonyl toward nucleophilic attack. For example:

  • Hydrolysis : Reacts with water to form 4-chloro-2-nitrobenzoic acid and hydrazoic acid (HN₃). Conduct in buffered aqueous solutions (pH 7–8) to control HN₃ release .
  • Amine Reactions : Forms substituted amides with primary/secondary amines (e.g., RNH₂ → RNHCO-C₆H₃ClNO₂). Use a Schlenk line for moisture-sensitive reactions .

Advanced Research Questions

Q. How does the substitution pattern (4-Cl, 2-NO₂) influence the Curtius rearrangement of 4-chloro-2-nitrobenzoyl azide?

  • Methodological Answer : The –NO₂ group at the ortho position sterically hinders the migration of the aryl group during the Curtius rearrangement (formation of isocyanate intermediates). Monitor via:

  • In-situ FTIR : Track disappearance of –N₃ (2100 cm⁻¹) and appearance of –NCO (2270 cm⁻¹).
  • Trapping Experiments : Add benzyl alcohol to intercept isocyanate intermediates, forming stable carbamates for isolation and characterization .

Q. What computational methods can predict the electronic effects of substituents on the azide’s reactivity?

  • Methodological Answer :

  • DFT Calculations : Use Gaussian or ORCA to model charge distribution (Mulliken charges) and frontier molecular orbitals (HOMO/LUMO). The –NO₂ group lowers LUMO energy, enhancing electrophilicity.
  • Transition State Analysis : Identify activation barriers for decomposition pathways (e.g., thermal vs. photolytic) using NIST thermochemical data .

Q. What advanced analytical techniques resolve contradictions in decomposition kinetics data for 4-chloro-2-nitrobenzoyl azide?

  • Methodological Answer :

  • DSC/TGA : Quantify decomposition enthalpy (ΔH) and identify exothermic peaks under controlled heating rates (e.g., 5°C/min in N₂ atmosphere).
  • In-situ Raman Spectroscopy : Detect transient intermediates (e.g., nitrene radicals) during thermal decomposition .
  • Kinetic Isotope Effects (KIE) : Compare decomposition rates of ¹⁴N/¹⁵N isotopologues to elucidate mechanism (concerted vs. stepwise) .

Q. What safety protocols mitigate risks during large-scale reactions involving 4-chloro-2-nitrobenzoyl azide?

  • Methodological Answer :

  • Explosivity Screening : Perform small-scale DSC to assess self-accelerating decomposition temperature (SADT).
  • Engineering Controls : Use blast shields, remote-operated reactors, and inert gas purging.
  • PPE : Wear anti-static lab coats, face shields, and flame-resistant gloves. Reference OSHA guidelines for azide handling .

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